![molecular formula C24H50N2O3 B14333537 acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide CAS No. 105988-68-9](/img/structure/B14333537.png)
acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide is a compound that combines the properties of acetic acid and an amide derivative. This compound is known for its unique chemical structure, which includes a long octadecanamide chain and a dimethylaminoethyl group. It is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide typically involves the reaction of acetic acid with N-[2-(dimethylamino)ethyl]octadecanamide. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also involve continuous monitoring and control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amides or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler amides.
Applications De Recherche Scientifique
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;N-[2-(dimethylamino)ethyl]hexadecanamide
- Acetic acid;N-[2-(dimethylamino)ethyl]dodecanamide
- Acetic acid;N-[2-(dimethylamino)ethyl]tetradecanamide
Uniqueness
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide is unique due to its long octadecanamide chain, which imparts specific physical and chemical properties
Propriétés
Numéro CAS |
105988-68-9 |
|---|---|
Formule moléculaire |
C24H50N2O3 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;1-2(3)4/h4-21H2,1-3H3,(H,23,25);1H3,(H,3,4) |
Clé InChI |
RHQCNAZJTJHHKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


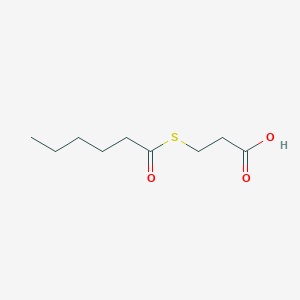
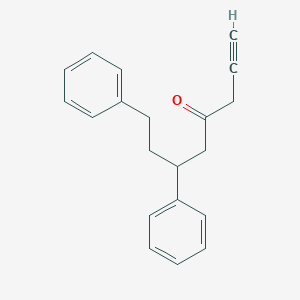



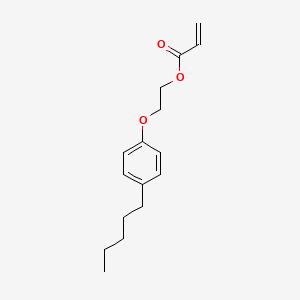



![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
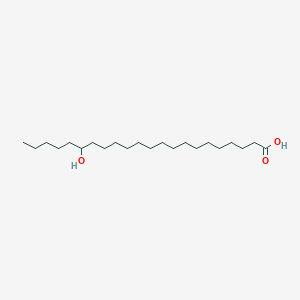

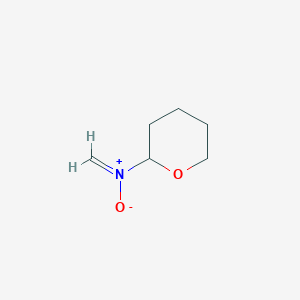
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
